molecular formula C14H21NO4 B8752649 N-Boc-2-(2-methoxyphenoxy)ethanamine

N-Boc-2-(2-methoxyphenoxy)ethanamine

Cat. No. B8752649
M. Wt: 267.32 g/mol
InChI Key: RGFYUJKXCGVQDJ-UHFFFAOYSA-N
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Patent
US07781441B2

Procedure details

Under an atmosphere of nitrogen, (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (584 mg, 3.62 mmol) and triphenylphosphine (951 mg, 3.63 mmol) were added to a solution of ortho-methoxyphenol (500 mg, 4.03 mmol) in THF (8 ml). Subsequently, diethyl azodicarboxylate (772 mg, 4.44 mmol) was added at 0° C. and the reaction mixture was then stirred for 3 h at r.t. The solvent was evaporated under reduced pressure, the residue was taken up in ethyl acetate, washed (H2O), and dried (Na2SO4). Chromatographic purification gave the title compound (320 mg, 30%).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
772 mg
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][OH:10])([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:31][O:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1O.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][O:10][C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=1[O:32][CH3:31])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
584 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCO)=O
Name
Quantity
951 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azodicarboxylate
Quantity
772 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred for 3 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed (H2O)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCOC1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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